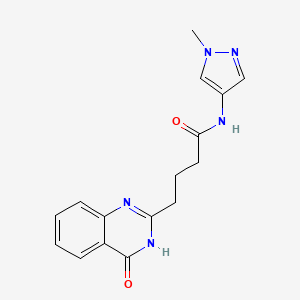
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Triazole Ring:
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole rings through a propanamide linker, typically using amide bond formation reactions such as the use of carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazole ring or the amide bond, using reagents like lithium aluminum hydride (LAH).
Substitution: Electrophilic substitution reactions could occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced triazole or amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting enzymes or receptors.
Biochemical Probes: Used as probes to study biological pathways involving indole or triazole-containing molecules.
Medicine
Therapeutics: Potential therapeutic applications in treating diseases such as cancer, infections, or neurological disorders.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole and triazole moieties may contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacokinetic properties.
3-(6-fluoro-1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)butanamide: Has a butanamide linker instead of propanamide, potentially affecting its molecular interactions.
Uniqueness
The presence of both indole and triazole moieties, along with the fluorine atom, makes 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide unique. These features may enhance its binding affinity, specificity, and overall bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H12FN5O |
|---|---|
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20) |
Clave InChI |
QXMBMWXXFGAZPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)


![N-(3-chloro-4-methoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B14934459.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934512.png)


![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14934528.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B14934536.png)
![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B14934543.png)
